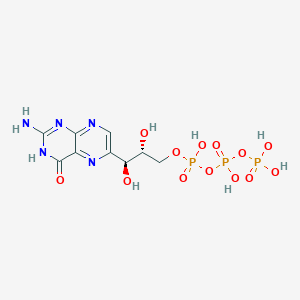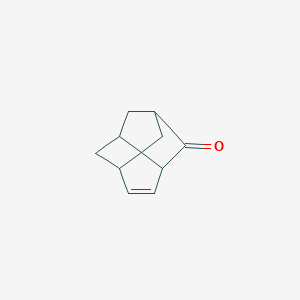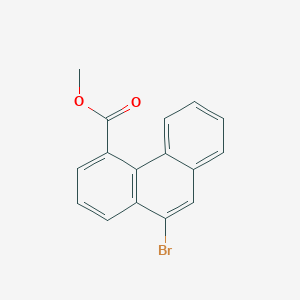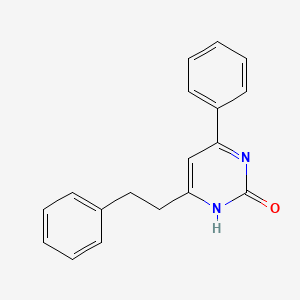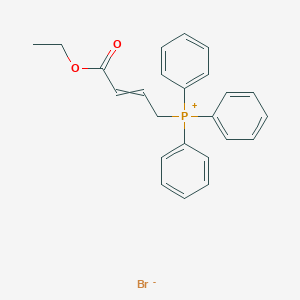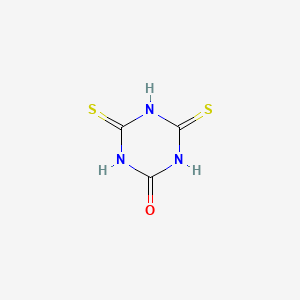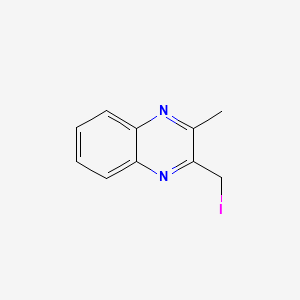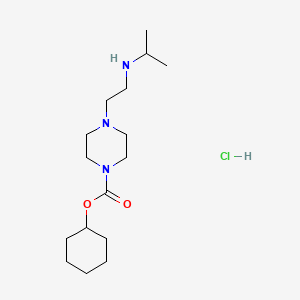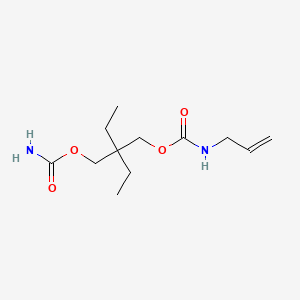![molecular formula C15H13NO4 B14694560 N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide CAS No. 34897-70-6](/img/structure/B14694560.png)
N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide is a chemical compound with the molecular formula C15H13NO4. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as medicine, biology, and industry. Benzamides are significant due to their structural versatility and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide typically involves the condensation of 2,3-dihydroxybenzoic acid with benzoyl chloride in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as ultrasonic irradiation and reusable catalysts, has also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under acidic conditions.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antibacterial properties.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby preventing oxidative damage to cells.
Antibacterial Activity: The compound can disrupt bacterial cell walls and inhibit essential enzymes, leading to bacterial cell death.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N-(2,3-Dimethylphenyl)-2-{[(3-nitrophenoxy)acetyl]amino}benzamide
Uniqueness
N-[2-(2,3-Dihydroxyphenyl)-2-oxoethyl]benzamide is unique due to its dual hydroxyl groups, which confer significant antioxidant properties. This makes it particularly valuable in applications requiring oxidative stress mitigation, such as in the development of anti-inflammatory and anticancer drugs .
Properties
CAS No. |
34897-70-6 |
|---|---|
Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
N-[2-(2,3-dihydroxyphenyl)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C15H13NO4/c17-12-8-4-7-11(14(12)19)13(18)9-16-15(20)10-5-2-1-3-6-10/h1-8,17,19H,9H2,(H,16,20) |
InChI Key |
FFPLTRISCKCOEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)C2=C(C(=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




